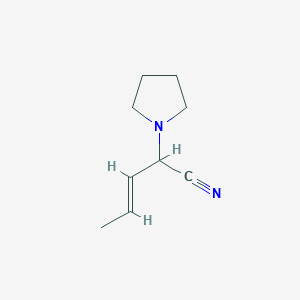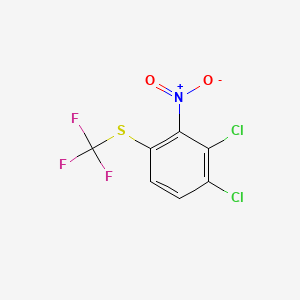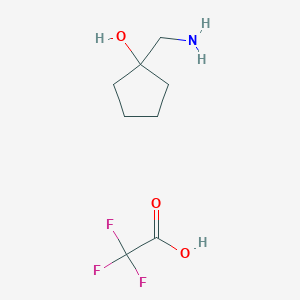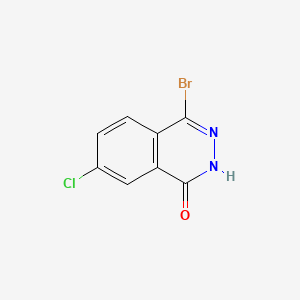
4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The compound’s structure includes a pyridine ring with a hydroxy group at the 4-position, an oxo group at the 2-position, and a methyl ester group attached to the acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester can be achieved through various methods. One common approach involves the acylation of anthranilic acids esters using ethoxymalonyl chloride, followed by Dieckmann cyclization . Another method utilizes monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide, which provides high yields and purity for the final products .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or alkoxides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, which can further enhance the compound’s biological activity .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins, thereby modulating their function. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has similar anti-inflammatory properties and is used in similar research applications.
Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxy-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)5-9-3-2-6(10)4-7(9)11/h2-4,10H,5H2,1H3 |
Clave InChI |
WSTKSHGXAROCIO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=CC(=CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)


![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)

![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)





